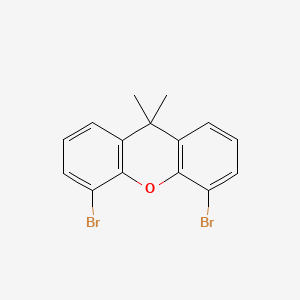

4,5-Dibromo-9,9-dimethyl-9H-xanthene

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-9,9-dimethylxanthene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2O/c1-15(2)9-5-3-7-11(16)13(9)18-14-10(15)6-4-8-12(14)17/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRHSTFUDDBCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)Br)OC3=C1C=CC=C3Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578516 | |

| Record name | 4,5-Dibromo-9,9-dimethyl-9H-xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190789-35-6 | |

| Record name | 4,5-Dibromo-9,9-dimethyl-9H-xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dibromo 9,9 Dimethyl 9h Xanthene and Its Precursors

Retrosynthetic Analysis and Design of Pathways to 4,5-Dibromo-9,9-dimethyl-9H-xanthene

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. The primary challenge in the synthesis of this compound is the regioselective installation of the two bromine atoms.

A logical retrosynthetic approach begins by disconnecting the carbon-bromine (C-Br) bonds. This disconnection suggests a precursor, 9,9-dimethyl-9H-xanthene, which can be functionalized. The synthon for this transformation would be a 4,5-dianion of the xanthene core, which points to a directed ortho-lithiation reaction, a powerful tool in aromatic functionalization. The corresponding reagent for this dianion is 4,5-dilithio-9,9-dimethyl-9H-xanthene.

The next disconnection breaks down the 9,9-dimethyl-9H-xanthene precursor. The central heterocyclic ring can be opened, leading back to two key starting materials: diphenyl ether and acetone (B3395972). This disconnection corresponds to a Friedel-Crafts-type alkylation or an organometallic addition-cyclization sequence. This analysis establishes a clear, multi-step pathway from simple precursors to the final, specifically substituted target molecule.

Optimized Reaction Conditions and Catalytic Systems for the Synthesis of this compound

The synthesis of the target compound is effectively a two-part process: formation of the xanthene core followed by its specific bromination.

The precursor, 9,9-dimethyl-9H-xanthene, can be synthesized through several established methods, primarily starting from diphenyl ether and acetone.

One common approach involves the use of strong acid catalysts to facilitate a one-pot electrophilic aromatic substitution and cyclization. In this method, diphenyl ether is reacted with acetone in the presence of a strong acid. Another powerful method utilizes organolithium reagents to construct the xanthene core. Diphenyl ether is first dilithiated in the positions ortho to the ether linkage, followed by reaction with acetone to form an intermediate which then cyclizes.

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | Diphenyl ether, Acetone, Methanesulfonic acid | 120°C, 5 hours | ~70-75% | wgtn.ac.nz |

| Organolithium Route | 1. n-Butyllithium, Diphenyl ether 2. Acetone | 1. THF, -78°C, 3 hours 2. Quench with acetone | ~85% | chemicalbook.com |

Achieving the specific 4,5-dibromo substitution pattern is the most critical step and cannot be readily accomplished by direct electrophilic bromination, which would likely yield a mixture of isomers, favoring substitution at the 2 and 7 positions. The most effective strategy relies on the directing effect of the xanthene's central oxygen atom.

The established method for functionalizing the 4 and 5 positions is through a directed ortho-lithiation, a procedure well-documented in the synthesis of the popular ligand Xantphos. wikipedia.org In this reaction, 9,9-dimethyl-9H-xanthene is treated with a strong base, typically sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), which selectively removes the protons at the 4 and 5 positions. wgtn.ac.nzwikipedia.org This generates a stable 4,5-dilithio intermediate.

This highly reactive intermediate can then be quenched with a suitable electrophilic bromine source to install the bromine atoms at the desired positions.

Proposed Synthetic Steps:

Dilithiation: 9,9-dimethyl-9H-xanthene is dissolved in an etheral solvent like MTBE or THF. The solution is cooled, and TMEDA followed by sec-butyllithium are added to generate the 4,5-dilithio-9,9-dimethyl-9H-xanthene dianion.

Bromination: The dianion is then treated with an electrophilic bromine source, such as 1,2-dibromotetrafluoroethane (B104034) or elemental bromine (Br₂), at low temperature. This reaction quenches the organolithium species and forms the C-Br bonds, yielding the final product, this compound.

This lithiation-bromination sequence ensures near-perfect regioselectivity for the 4,5-disubstituted product, which is difficult to achieve otherwise.

The established, high-yield synthetic routes to this compound present challenges from a green chemistry perspective. The directed ortho-lithiation pathway, while highly effective, has several drawbacks:

Use of Stoichiometric Organometallics: The reaction requires more than two equivalents of sec-butyllithium, a pyrophoric and hazardous reagent, generating significant lithium salt waste.

Cryogenic Conditions: The lithiation step is typically performed at very low temperatures (e.g., -78°C), which is energy-intensive.

Solvent Choice: The use of etheral solvents like THF or MTBE is common, which have their own environmental and safety concerns.

While specific green methodologies for this exact molecule are not widely published, principles of sustainable chemistry can be considered for future development. Research into the synthesis of general xanthene derivatives has explored greener alternatives. sigmaaldrich.com Potential areas for improvement in the synthesis of the target compound could include:

Catalytic C-H Activation: Replacing stoichiometric lithiation with a catalytic method for C-H functionalization would be a significant advancement. Transition metal-catalyzed C-H activation directed by the ether oxygen could potentially install the bromine atoms directly, avoiding the use of organolithium reagents.

Alternative Solvents: Investigating the use of more benign solvents could reduce the environmental impact.

Energy Efficiency: Developing catalytic systems that operate at or near ambient temperature would reduce the energy consumption of the process.

Advanced Purification and Isolation Techniques for this compound

The purification of the final product is crucial to remove unreacted starting materials, mono-brominated side products, and inorganic salts from the reaction workup.

Initial Workup: Following the bromination step, the reaction is typically quenched with water or a mild acid. An extraction is performed using an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and water to remove lithium salts and other water-soluble impurities.

Chromatography: The primary method for isolating the pure compound is flash column chromatography on silica (B1680970) gel. A gradient of nonpolar to moderately polar solvents, such as a hexane/ethyl acetate (B1210297) or hexane/dichloromethane mixture, is used to separate the desired dibrominated product from less polar starting material and more polar impurities.

Recrystallization: For achieving high purity, recrystallization is an effective technique. The crude product obtained after chromatography can be dissolved in a minimum amount of a hot solvent system (e.g., toluene, chloroform, or a mixture like dichloromethane/methanol) and allowed to cool slowly, leading to the formation of pure crystals. This method is particularly effective at removing trace impurities that may co-elute during chromatography.

Pressure Recrystallization: For brominated aromatic compounds contaminated with residual bromine or hydrogen bromide, a specialized technique involves recrystallization under pressure in the presence of a base (such as pyridine (B92270) or sodium carbonate). This process neutralizes acidic impurities and can yield a highly pure product, though it requires specialized equipment.

Advanced Spectroscopic and Structural Elucidation of 4,5 Dibromo 9,9 Dimethyl 9h Xanthene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule in solution. For 4,5-Dibromo-9,9-dimethyl-9H-xanthene, ¹H and ¹³C NMR would provide the initial framework. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and a characteristic singlet for the two equivalent methyl groups at the C9 position. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the quaternary carbons of the xanthene backbone and the methyl groups.

While specific, experimentally verified NMR data for this compound is not readily found in published literature, a hypothetical data table based on the expected chemical shifts is presented below.

Hypothetical ¹H and ¹³C NMR Data

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | Expected in the range of 7.0-7.8 | Expected in the range of 115-135 |

| C-Br | - | Expected in the range of 110-120 |

| C-O | - | Expected in the range of 150-155 |

| C(CH₃)₂ | - | Expected in the range of 35-45 |

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to confirm the conformation of the molecule in solution.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and conformational details. Although a crystal structure for the tert-butylated analogue, 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene, has been reported, the specific crystallographic data for this compound is not available in open-access crystallographic databases.

Crystal Packing, Supramolecular Interactions, and Conformation in the Solid State

An X-ray analysis would reveal how the molecules pack in the crystal lattice. This is governed by intermolecular forces such as van der Waals interactions and potential halogen bonding (Br···Br or Br···O interactions), which influence the material's bulk properties. The analysis would also determine the dihedral angle between the two aromatic rings of the xanthene core, defining its characteristic boat-like conformation in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Vibrational Mode Analysis

Vibrational spectroscopy probes the molecular vibrations and is used to identify functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would be expected to show characteristic peaks for C-H stretching of the aromatic and methyl groups, C=C stretching vibrations of the aromatic rings, and the C-O-C asymmetric stretching of the xanthene ether linkage. The C-Br stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-Br bonds.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

HRMS is a critical technique for confirming the elemental composition of a new compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), the exact molecular formula can be determined. For this compound (C₁₅H₁₂Br₂O), HRMS would show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

Expected HRMS Data

| Ion | Calculated m/z |

|---|---|

| [M]⁺ (C₁₅H₁₂⁷⁹Br₂O) | 365.9282 |

| [M]⁺ (C₁₅H₁₂⁷⁹Br⁸¹BrO) | 367.9261 |

This precise mass measurement would provide unequivocal confirmation of the compound's elemental formula.

Computational Chemistry and Theoretical Investigations of 4,5 Dibromo 9,9 Dimethyl 9h Xanthene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. A DFT study on 4,5-Dibromo-9,9-dimethyl-9H-xanthene would be expected to calculate various electronic properties and reactivity descriptors.

Frontier Molecular Orbital (FMO) Energies and Spatial Distributions

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. For this compound, these calculations would pinpoint the most likely sites for nucleophilic and electrophilic attack. However, specific energy values and spatial distribution plots for this compound are not available in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound would reveal its conformational flexibility, including the rotational dynamics of the phenyl rings and the vibrational modes of its structure. Furthermore, simulating the compound in various solvents would provide insights into its solubility and the nature of its interactions with solvent molecules. This information is critical for understanding its behavior in solution, but simulation data for this specific compound is currently unavailable.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions. These theoretical predictions are extremely useful for interpreting experimental spectra and confirming molecular structure. While experimental data may exist, theoretical calculations that predict the spectroscopic fingerprint of this compound have not been reported in peer-reviewed literature, preventing a comparative analysis.

Reactivity and Derivatization Strategies of 4,5 Dibromo 9,9 Dimethyl 9h Xanthene

Palladium-Catalyzed Cross-Coupling Reactions of 4,5-Dibromo-9,9-dimethyl-9H-xanthene

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules from simple precursors. nih.gov For this compound, these reactions offer a direct route to a wide array of derivatives with tailored electronic and steric properties. The rigid xanthene backbone makes it an attractive building block for the synthesis of ligands, functional materials, and complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. organic-chemistry.org In the context of this compound, this reaction can be employed to introduce aryl, heteroaryl, or vinyl substituents at the 4 and 5 positions. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Detailed research findings on the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature. However, the successful application of this reaction on similar dibromoaryl compounds suggests that both mono- and di-arylated products could be selectively synthesized by controlling the stoichiometry of the boronic acid coupling partner. The choice of catalyst, ligand, and reaction conditions would be crucial in achieving high yields and selectivities. For instance, the use of bulky, electron-rich phosphine ligands often enhances the efficiency of the catalytic cycle.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Predicted High |

| 2 | This compound | 2-Thienylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane | 90 | Predicted High |

| 3 | This compound | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 80 | Predicted High |

| Note: Yields are predicted based on analogous reactions in the literature. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. nih.govresearchgate.netresearchgate.net This reaction would allow for the introduction of primary or secondary amine functionalities at the 4 and 5 positions of the 9,9-dimethylxanthene (B1361183) core, leading to the formation of novel diamine derivatives. These products could serve as valuable ligands for catalysis or as building blocks for nitrogen-containing functional materials.

The success of the Buchwald-Hartwig amination on this compound would depend on the choice of palladium precursor, phosphine ligand, and base. Ligands such as Xantphos, which is itself a derivative of the 9,9-dimethylxanthene scaffold, are known to be highly effective in promoting C-N bond formation. entegris.commedchemexpress.com The reaction conditions can be tuned to favor either mono- or di-amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product |

| 1 | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 4,5-Di(morpholin-4-yl)-9,9-dimethyl-9H-xanthene |

| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 4,5-Di(phenylamino)-9,9-dimethyl-9H-xanthene |

| 3 | Benzylamine | PdCl₂(dppf) | dppf | K₃PO₄ | THF | 80 | 4,5-Di(benzylamino)-9,9-dimethyl-9H-xanthene |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgijnc.irnih.gov Applying this reaction to this compound would provide access to 4,5-dialkynyl-9,9-dimethyl-9H-xanthene derivatives. These compounds are of interest due to their rigid, linear structures and potential applications in materials science and as molecular wires.

The reaction is generally carried out under mild conditions and is tolerant of a wide range of functional groups. organic-chemistry.orgwikipedia.org The choice of palladium source, ligand, copper salt, and base can influence the reaction efficiency. Both mono- and di-alkynylated products can potentially be synthesized by controlling the reaction stoichiometry.

Table 3: Representative Conditions for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NEt | DMF | 60 |

| 3 | 1-Hexyne | PdCl₂(dppf) | CuBr | Piperidine | Toluene | 80 |

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govmdpi.com For this compound, a Heck reaction could be used to introduce vinyl groups at the 4 and 5 positions. The Stille reaction, on the other hand, couples an organotin compound with an organic halide. wikipedia.orgharvard.edulibretexts.org This methodology could also be employed to form new C-C bonds at the brominated positions of the xanthene core. While these reactions are powerful synthetic tools, their application to this compound is not well-documented. However, based on the general reactivity of aryl bromides, it is anticipated that both Heck and Stille couplings would be viable derivatization strategies.

Nucleophilic Substitution and Lithiation Reactions at Bromine-Substituted Positions

Beyond palladium-catalyzed reactions, the bromine atoms of this compound can be displaced through nucleophilic aromatic substitution (SNAAr) or be involved in lithium-halogen exchange reactions. SNAAr reactions would likely require harsh conditions or the presence of strong electron-withdrawing groups on the aromatic rings, which are absent in the parent molecule.

A more synthetically useful transformation is the lithium-halogen exchange, which involves treating the dibromo compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. This reaction generates a highly reactive aryllithium intermediate that can then be quenched with a variety of electrophiles. The synthesis of the important ligand Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) from 9,9-dimethylxanthene proceeds through a double directed lithiation at the 4 and 5 positions, followed by reaction with chlorodiphenylphosphine, highlighting the accessibility of these positions to lithiation. wikipedia.org This suggests that a similar lithium-halogen exchange on the dibromo starting material would be a feasible and efficient route to various derivatives.

Table 4: Potential Derivatizations via Lithiation of this compound

| Entry | Electrophile | Resulting Functional Group |

| 1 | H₂O | -H (Debromination) |

| 2 | CO₂ then H₃O⁺ | -COOH |

| 3 | DMF | -CHO |

| 4 | R₂PCl | -PR₂ |

| 5 | Me₃SiCl | -SiMe₃ |

Regioselectivity and Scope of Post-Synthetic Modifications

A key consideration in the derivatization of this compound is the regioselectivity of the reactions. For sequential functionalization, it is often desirable to selectively react one of the two bromine atoms. Achieving selective monolithiation or mono-coupling can be challenging due to the similar reactivity of the two C-Br bonds. However, by carefully controlling the stoichiometry of the reagents and the reaction conditions (e.g., temperature, reaction time), it may be possible to favor the formation of the mono-substituted product. For instance, in lithium-halogen exchange reactions, using one equivalent of the organolithium reagent at very low temperatures can often lead to selective monolithiation. nih.gov

The scope of post-synthetic modifications is vast. The functional groups introduced through the aforementioned reactions can be further elaborated. For example, carboxyl groups can be converted to esters or amides, and formyl groups can undergo Wittig reactions or reductions to alcohols. This multi-step functionalization allows for the construction of highly complex and diverse molecular structures based on the 9,9-dimethylxanthene scaffold.

Formation of Polymeric and Macrocyclic Architectures via Derivatization

The dibromo functionality of this compound is particularly well-suited for derivatization strategies aimed at the synthesis of polymers and macrocycles. By employing modern cross-coupling methodologies, the xanthene unit can be integrated into repeating polymeric chains or cyclized to form large ring structures. These transformations typically involve the conversion of the dibromo compound into a more reactive monomer, such as a diboronic acid ester or a diethynyl derivative, which can then undergo polymerization or macrocyclization reactions.

The creation of polymers incorporating the 9,9-dimethyl-9H-xanthene unit can be achieved through several established polymerization techniques that are effective for aryl halides. One of the most prominent methods is the Suzuki-Miyaura cross-coupling reaction. This involves the conversion of this compound into its corresponding diboronic acid or diboronic ester derivative. This monomer can then be polymerized with a suitable dihaloaromatic comonomer in the presence of a palladium catalyst to yield a poly(p-phenylene)-type polymer with alternating xanthene units. The rigid and bent structure of the xanthene moiety can disrupt the planarity of the polymer backbone, potentially leading to materials with enhanced solubility and unique photophysical properties.

Another powerful tool for the synthesis of xanthene-containing polymers is the Sonogashira coupling reaction. By reacting this compound with a terminal diacetylene, such as 1,4-diethynylbenzene, polymers with alternating xanthene and phenylene-ethynylene units can be prepared. These materials are of interest for their potential applications in organic electronics due to their extended π-conjugation.

Nickel-catalyzed coupling reactions, such as the Yamamoto or Kumada couplings, also present viable routes for the homopolymerization of this compound. These methods can generate poly(xanthene)s where the aromatic units are directly linked, leading to polymers with a high degree of conjugation and rigidity.

Table 1: Hypothetical Parameters for the Synthesis of Xanthene-Containing Polymers

| Polymerization Method | Comonomer | Catalyst | Solvent | Temperature (°C) | Resulting Polymer |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 1,4-Dibromobenzene | Pd(PPh₃)₄ | Toluene/Water | 90 | Alternating poly(xanthene-phenylene) |

| Sonogashira Coupling | 1,4-Diethynylbenzene | PdCl₂(PPh₃)₂/CuI | Toluene/Diisopropylamine | 70 | Poly(xanthene-alt-phenylene-ethynylene) |

| Yamamoto Coupling | None (Homopolymerization) | Ni(cod)₂/bpy | DMF | 80 | Poly(9,9-dimethyl-9H-xanthene-4,5-diyl) |

The synthesis of macrocycles containing the 9,9-dimethyl-9H-xanthene unit can be approached through intramolecular or intermolecular cyclization strategies. The rigid V-shape of the xanthene core makes it an attractive component for creating pre-organized structures that can facilitate cyclization.

One common approach involves the derivatization of this compound into a precursor bearing two reactive terminal groups that can undergo a ring-closing reaction. For instance, a Sonogashira coupling with a protected terminal alkyne, followed by deprotection, can yield a diethynyl-xanthene derivative. This can then be subjected to oxidative coupling conditions, such as the Eglinton or Hay coupling, to form a macrocycle containing a butadiyne linkage.

Alternatively, an intermolecular approach can be employed where the dibromo-xanthene is reacted with a suitable linker molecule in a high-dilution environment to favor the formation of cyclic products over linear polymers. For example, a double Suzuki-Miyaura coupling with a diboronic acid linker could yield a variety of macrocyclic structures depending on the geometry of the linker.

The synthesis of "xanthene[n]arenes," a class of bowl-shaped macrocycles, has been reported, although not from this compound. nih.govchemrxiv.org This demonstrates the general utility of the xanthene scaffold in constructing complex macrocyclic architectures. These syntheses often rely on acid-catalyzed cyclocondensation reactions of xanthene precursors. nih.govchemrxiv.org

Table 2: Potential Strategies for Xanthene-Based Macrocycle Synthesis

| Cyclization Strategy | Key Precursor | Coupling Reaction | Resulting Macrocycle Type |

|---|---|---|---|

| Intramolecular | 4,5-Diethynyl-9,9-dimethyl-9H-xanthene | Hay Coupling (CuCl/TMEDA) | Butadiyne-linked xanthene dimer |

| Intermolecular | This compound and a flexible diboronic acid | Suzuki-Miyaura Coupling | Flexible xanthene-containing macrocycle |

| Intermolecular [2+2] Cycloaddition | 4,5-Diethynyl-9,9-dimethyl-9H-xanthene and a diiodo-linker | Sonogashira Coupling | Rigid rectangular macrocycle |

The derivatization of this compound opens up a rich area of synthetic exploration for the creation of novel polymeric and macrocyclic materials. The unique structural and electronic properties of the xanthene core, when incorporated into these larger architectures, are expected to yield materials with interesting and potentially useful characteristics for applications in materials science and supramolecular chemistry.

Advanced Applications of 4,5 Dibromo 9,9 Dimethyl 9h Xanthene in Materials Science and Catalysis

Development of Ligand Systems Based on 4,5-Dibromo-9,9-dimethyl-9H-xanthene (e.g., Xantphos analogs)

This compound is a critical precursor for the synthesis of a class of wide bite-angle diphosphine ligands, the most prominent example being Xantphos. wikipedia.org In the synthesis of these ligands, the bromine atoms at the 4 and 5 positions are substituted with diphenylphosphine (B32561) groups or other phosphine (B1218219) moieties through processes like lithiation followed by reaction with a chlorophosphine. wikipedia.org

The defining feature of Xantphos and its analogs is the geometry imposed by the rigid 9,9-dimethyl-9H-xanthene backbone. This scaffold forces the two phosphorus donor atoms into a specific orientation, resulting in a large P-Metal-P "bite angle." For Xantphos, this angle is approximately 108°. wikipedia.org This structural feature is crucial in controlling the geometry and reactivity of the resulting metal complexes, making these ligands highly effective in various catalytic transformations. A related derivative, 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene, is also used to synthesize specialized Xantphos analogs with different solubility and electronic properties.

Table 1: Comparison of Xantphos Ligand Properties

| Feature | Description | Significance |

| Backbone | 9,9-Dimethyl-9H-xanthene | Provides rigidity and a well-defined spatial arrangement of donor atoms. |

| Bite Angle | ~108° | Influences the coordination geometry around the metal center, promoting specific reaction pathways and enhancing selectivity. wikipedia.org |

| Classification | Bidentate, trans-spanning ligand | Capable of coordinating to a metal center in both cis and trans fashions, which is unusual and valuable for controlling reactivity. wikipedia.org |

| Precursor | This compound | The dibromo functionality is essential for the introduction of the phosphine groups at the key 4 and 5 positions. |

Ligands derived from this compound, particularly Xantphos, have a profound impact on homogeneous catalysis. Their unique geometry makes them suitable for a wide array of metal-catalyzed reactions, most notably with palladium, rhodium, and nickel complexes.

Key applications include:

Hydroformylation: Rhodium complexes of Xantphos are highly effective catalysts for the hydroformylation of alkenes, demonstrating exceptional regioselectivity for the linear aldehyde product due to the ligand's wide bite angle. wikipedia.org

Palladium-Catalyzed Cross-Coupling: Xantphos is a ligand of choice for various Pd-catalyzed reactions, such as Buchwald-Hartwig amination, Suzuki coupling, and Heck reactions. It promotes high catalytic activity and stability, allowing for the coupling of challenging substrates.

Carbonylation Reactions: The stability and electronic properties of Xantphos-metal complexes are beneficial in carbonylation reactions, where carbon monoxide is incorporated into organic molecules.

While primarily used in homogeneous systems, efforts have been made to immobilize these ligand systems on solid supports to create heterogeneous catalysts, combining the high selectivity of the molecular catalyst with the ease of separation and recyclability of a heterogeneous system.

The catalytic performance of Xantphos-type ligands is a direct consequence of the geometry and electronic properties imparted by the 4,5-disubstituted-9,9-dimethyl-9H-xanthene backbone.

Geometric Influence (Bite Angle): The wide and rigid bite angle is the most critical factor. In catalysis, the bite angle influences the coordination sphere of the metal catalyst, affecting the ease of substrate binding, reductive elimination, and other elementary steps in the catalytic cycle. For example, in hydroformylation, a larger bite angle favors the formation of equatorial-equatorial coordinated intermediates, which leads to the highly desired linear aldehyde product. wikipedia.org

Electronic Properties: The oxygen atom in the xanthene bridge and the substituents on the phosphine groups can modulate the electron density at the metal center. This tuning of electronic properties affects the catalyst's reactivity and stability. The 9,9-dimethyl substitution helps maintain the rigid V-shape of the backbone, preventing conformational flexibility that could lead to catalyst deactivation or reduced selectivity.

Integration into Organic Electronic Materials

The rigid, aromatic structure of the 9,9-dimethyl-9H-xanthene core makes it an attractive building block for organic electronic materials. Its non-planar, V-shaped structure can disrupt intermolecular packing (π–π stacking), which is beneficial for creating stable amorphous films with high glass transition temperatures (Tg)—a crucial property for the longevity of organic light-emitting diodes (OLEDs). researchgate.net this compound serves as a key intermediate, where the bromine atoms act as synthetic handles for further functionalization.

Xanthene derivatives have been successfully developed as hole-transporting materials (HTMs) for use in optoelectronic devices such as OLEDs. researchgate.net The core structure can be functionalized by replacing the bromine atoms of this compound with hole-transporting moieties like triarylamines.

The key features of the xanthene backbone for HTM design are:

High Triplet Energy: The rigid xanthene core helps maintain a high triplet energy level in the host or transport material, which is essential for efficiently confining the triplet excitons in the emissive layer of phosphorescent OLEDs (PHOLEDs), thereby preventing energy loss and improving device efficiency. nih.gov

Morphological Stability: The non-planar structure imparted by the sp³-hybridized carbon at the 9-position helps to prevent crystallization and promote the formation of smooth, stable amorphous films, which is critical for device fabrication and operational stability. researchgate.net

Tunable Electronic Properties: The bromine atoms on the precursor molecule allow for the attachment of various functional groups, enabling the tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to ensure efficient charge injection and transport.

Table 2: Properties of Xanthene-Based Materials in Organic Electronics

| Property | Advantage for Optoelectronics | Role of this compound |

| Rigid, Non-Planar Structure | Promotes high glass transition temperature (Tg) and morphological stability; reduces self-quenching. researchgate.net | Provides the core structural scaffold. |

| High Triplet Energy (T1) | Essential for confining excitons in phosphorescent OLEDs, leading to higher efficiency. nih.gov | The xanthene moiety contributes to a high T1 energy. nih.gov |

| Chemical Versatility | Allows for tuning of HOMO/LUMO levels and charge transport properties. | The two bromine atoms serve as reactive sites for introducing electronically active groups (e.g., arylamines). |

The dibromo functionality of this compound makes it an ideal monomer for creating conjugated polymers for organic semiconductor applications. Through metal-catalyzed cross-coupling reactions such as Suzuki or Yamamoto polymerization, the xanthene units can be linked together or copolymerized with other aromatic units.

The resulting polymers can be used in:

Organic Field-Effect Transistors (OFETs): Where the polymer serves as the active semiconductor channel.

Organic Photovoltaics (OPVs): As either the electron-donating or electron-accepting component in the bulk heterojunction.

Polymer Light-Emitting Diodes (PLEDs): As the emissive or charge-transporting layer.

The inclusion of the bent, rigid 9,9-dimethyl-9H-xanthene unit in the polymer backbone can influence the polymer's solubility, morphology, and electronic properties, offering a route to control the performance of the final device.

Applications in Supramolecular Chemistry and Host-Guest Systems

The well-defined, V-shaped geometry of the 4,5-disubstituted 9,9-dimethyl-9H-xanthene scaffold makes it an excellent building block for constructing host molecules in supramolecular chemistry. The rigid backbone pre-organizes attached functional groups into a specific spatial arrangement, creating a defined cavity or binding site for guest molecules.

A key example is the synthesis of "molecular tweezers" or clips. Starting from a derivative like 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene, the bromine atoms can be replaced with larger aromatic or conjugated arms. These arms form the sides of the tweezer, creating a pocket that is capable of binding guest molecules through non-covalent interactions such as π–π stacking, hydrogen bonding, or van der Waals forces. The xanthene unit acts as a rigid spacer, ensuring the arms are held at an optimal distance and orientation for guest recognition and binding. This approach allows for the rational design of synthetic receptors for specific molecular targets, with potential applications in sensing, catalysis, and molecular separation.

Construction of Xanthene[n]arenes and Related Macrocycles

The strategic placement of bromine atoms in this compound makes it an ideal monomer for polymerization and macrocyclization reactions. Through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, these dibromo derivatives can be linked together to form cyclic oligomers known as xanthene[n]arenes. The "n" in this nomenclature denotes the number of xanthene units incorporated into the macrocyclic ring.

The gem-dimethyl group at the 9-position of the xanthene core plays a crucial role in these structures. It imparts solubility to the resulting macrocycles and prevents conformational flipping, thus ensuring a persistent cavity-like structure. This pre-organized cavity is fundamental to the host-guest chemistry of xanthene[n]arenes, enabling them to encapsulate guest molecules of complementary size and shape. The synthesis of these macrocycles can be controlled to afford specific ring sizes, thereby tuning the dimensions of the molecular cavity for selective guest binding.

Table 1: Synthetic Approaches to Xanthene-based Macrocycles

| Coupling Reaction | Catalyst/Reagents | Resulting Macrocycle | Key Features |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Xanthene[n]arenes | Formation of C-C bonds, tunable cavity size. |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylene-alkynylene-xanthene macrocycles | Rigid structures with extended cavities. |

Design of Recognition Motifs for Molecular Assemblies

The xanthene unit, with its V-shaped geometry, can be functionalized at the 4 and 5 positions to create molecular "tweezers" or "clips." These molecules are designed to bind specific guest molecules through a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. The this compound is a key precursor in the synthesis of such recognition motifs.

By replacing the bromine atoms with various functional groups, chemists can tailor the binding properties of the resulting molecular tweezers. For instance, the introduction of aromatic panels can create a hydrophobic pocket suitable for binding electron-deficient aromatic guests. Alternatively, the incorporation of hydrogen-bonding moieties can lead to the selective recognition of biologically relevant molecules. The rigid xanthene backbone ensures that the binding groups are held in a pre-organized conformation, which minimizes the entropic penalty upon guest binding and leads to higher association constants.

Table 2: Functionalized Xanthene Derivatives for Molecular Recognition

| Functional Group at 4,5-positions | Target Guest Molecule | Predominant Interaction |

| Diphenylphosphine | Transition metals | Metal-ligand coordination |

| Carboxylic acid | Amino acids, cations | Hydrogen bonding, electrostatic |

| Aromatic rings | Fullerenes, planar aromatics | π-π stacking |

Functionalization for Advanced Sensory Materials and Probes (Excluding Biological/Clinical Sensing)

The inherent fluorescence of the xanthene core can be modulated by the introduction of different substituents. This property is exploited in the development of chemosensors for the detection of various analytes. Functionalization of this compound allows for the attachment of specific recognition units that can selectively interact with a target analyte, leading to a detectable change in the fluorescence properties of the molecule.

For example, the bromine atoms can be replaced with ionophoric groups that can bind to specific metal cations. researchgate.net Upon binding, the electronic properties of the xanthene fluorophore are altered, resulting in either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. This ratiometric response provides a sensitive and selective method for the detection of metal ions in environmental or industrial samples.

Furthermore, the rigid xanthene platform can be used to construct probes for detecting neutral molecules or changes in the local environment, such as polarity or viscosity. The design of these sensory materials leverages the predictable structure of the xanthene scaffold to create a robust and reliable signaling mechanism.

Table 3: Xanthene-Based Probes for Non-Biological Sensing

| Recognition Moiety | Target Analyte | Sensing Mechanism |

| Crown ether | Alkali metal cations | Photoinduced Electron Transfer (PET) |

| Thioether/Thiourea | Heavy metal ions (e.g., Hg²⁺, Pb²⁺) | Chelation-Enhanced Fluorescence (CHEF) |

| Boronic acid | Fluoride ions | Intramolecular Charge Transfer (ICT) |

Future Research Directions and Perspectives for 4,5 Dibromo 9,9 Dimethyl 9h Xanthene

Emerging Synthetic Methodologies and Sustainable Production

Future efforts in the synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene and its analogs are expected to prioritize the development of more sustainable and efficient methodologies. While traditional synthesis routes for halogenated xanthenes exist, emerging trends in green chemistry will likely drive the adoption of new approaches.

Key areas of future research in this domain include:

Catalytic C-H Activation/Bromination: Direct C-H functionalization is a powerful tool for the synthesis of aromatic compounds. Future research could focus on the development of selective catalytic systems for the direct bromination of the 9,9-dimethyl-9H-xanthene core, potentially reducing the number of synthetic steps and the generation of waste.

Flow Chemistry: The use of continuous flow reactors for bromination reactions can offer significant advantages in terms of safety, scalability, and reaction control. Investigating the synthesis of this compound under flow conditions could lead to more efficient and reproducible production methods.

Green Solvents and Catalysts: A significant push towards sustainability involves replacing hazardous solvents and catalysts. Research into the use of ionic liquids, deep eutectic solvents, or even water as reaction media for the synthesis of xanthene derivatives is a promising avenue. journaljpri.com Similarly, the development of recyclable and non-toxic catalysts, such as sulfonated fructose, for key reaction steps will be a critical area of focus. journaljpri.com

Ultrasound and Microwave-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds. Their application to the synthesis of this compound could lead to more energy-efficient and rapid production protocols.

Exploration of Novel Derivatization Pathways and Chemical Transformations

The two bromine atoms at the 4 and 5 positions of the xanthene core are prime handles for a wide array of chemical transformations, making this compound a versatile building block for the synthesis of more complex molecules. Future research is expected to extensively explore these derivatization pathways.

Potential avenues for exploration include:

Cross-Coupling Reactions: The bromine atoms are ideal substrates for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a diverse range of functional groups, including aryl, alkynyl, and amino moieties, leading to a vast library of novel xanthene derivatives with potentially interesting photophysical or biological properties.

Synthesis of Organometallic Complexes: The xanthene scaffold can be used to create rigid and sterically demanding ligands for organometallic chemistry. Derivatization of this compound could lead to the synthesis of novel ligands for catalysis and materials science. Thioxanthene analogs have already been utilized as starting materials for the preparation of rigid ligands for various transition metals. nih.govresearchgate.net

Functionalization of the 9,9-dimethyl Group: While the bromine atoms are the most obvious reactive sites, future research could also explore the functionalization of the methyl groups at the 9-position. This could introduce additional complexity and functionality into the molecular structure.

Ring-Opening and Rearrangement Reactions: Investigating the reactivity of the xanthene core itself under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to entirely new classes of compounds.

Advanced Functional Material Design and Performance Optimization

The rigid and planar structure of the xanthene core, combined with the potential for extensive electronic conjugation through derivatization, makes this compound a promising platform for the development of advanced functional materials.

Future research in this area will likely focus on:

Organic Light-Emitting Diodes (OLEDs): Xanthene derivatives are known for their fluorescent properties. eurekaselect.com By strategically modifying the this compound core through cross-coupling reactions, it may be possible to tune the emission color, quantum yield, and thermal stability of the resulting materials for applications in OLEDs. Fluorene derivatives, which are structurally similar, have shown significant promise in this area. researchgate.net

Chemosensors: The xanthene scaffold can be functionalized with specific recognition units to create chemosensors for the detection of ions or small molecules. The fluorescence of the xanthene core could be modulated upon binding of the target analyte, providing a sensitive detection mechanism.

Organic Photovoltaics (OPVs): The development of novel donor and acceptor materials is crucial for improving the efficiency of OPVs. The tunable electronic properties of derivatized this compound could make it a valuable component in the design of new materials for organic solar cells.

Near-Infrared (NIR) Dyes: There is a growing demand for functional dyes that operate in the NIR region for applications in bioimaging and materials science. Future derivatization of the this compound core could lead to the development of novel NIR-emitting fluorophores.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical discovery, and the exploration of this compound and its derivatives will undoubtedly benefit from these powerful computational tools.

Future applications of AI and ML in this context include:

Predictive Modeling of Material Properties: Machine learning models can be trained on existing data for xanthene derivatives to predict the photophysical and electronic properties of new, yet-to-be-synthesized compounds. researchgate.net This can help to prioritize synthetic targets and accelerate the discovery of materials with desired characteristics.

Generative Models for de Novo Design: AI-driven generative models can be used to design novel xanthene derivatives with optimized properties for specific applications. oup.com These models can explore a vast chemical space and propose new molecular structures that may not be intuitively obvious to human chemists.

Optimization of Synthetic Routes: AI tools can be employed to analyze and predict the outcomes of chemical reactions, helping to optimize synthetic routes for this compound and its derivatives. innovations-report.com This can lead to the development of more efficient and sustainable synthetic protocols.

High-Throughput Virtual Screening: Computational screening of large virtual libraries of this compound derivatives can be performed to identify promising candidates for specific applications, such as OLEDs or chemosensors.

The synergy between experimental chemistry and in silico design will be crucial for unlocking the full potential of this compound as a versatile building block for the next generation of functional materials.

Q & A

Q. What statistical approaches validate the reproducibility of catalytic cycles involving xanthene-derived ligands?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.